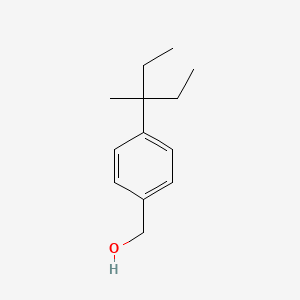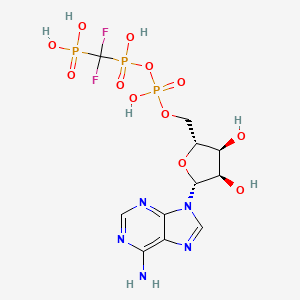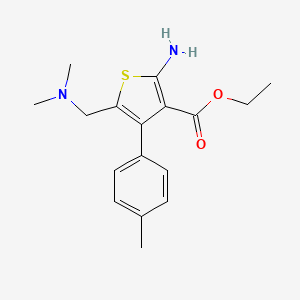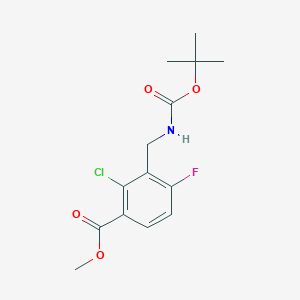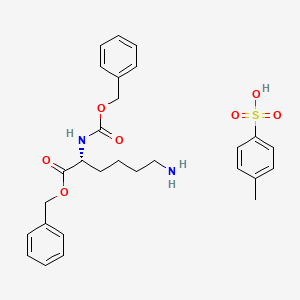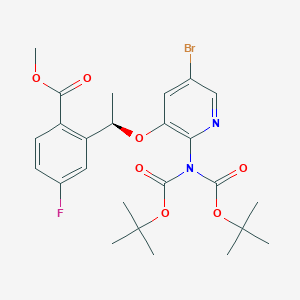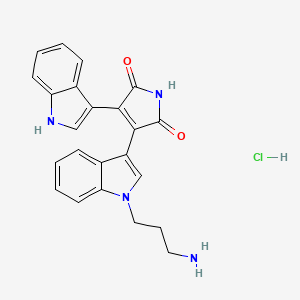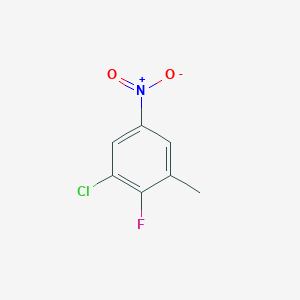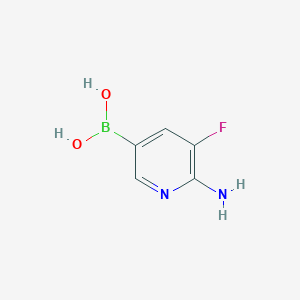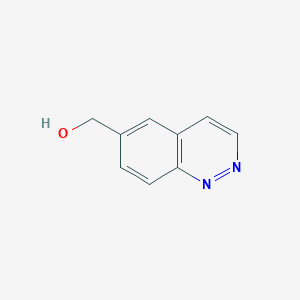
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(aminomethyl)phenyl derivatives with trifluoroethanol under controlled conditions. One common method includes the reduction of 4-aminomethylbenzyl alcohol using hydrogenation techniques . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on the desired scale and application, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the trifluoroethanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.
科学的研究の応用
1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoroethanol moiety can enhance its binding affinity and specificity, leading to significant biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol moiety, which imparts unique chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring high specificity and stability .
特性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H,5,13H2 |
InChIキー |
JIWYPPJMXMFBDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


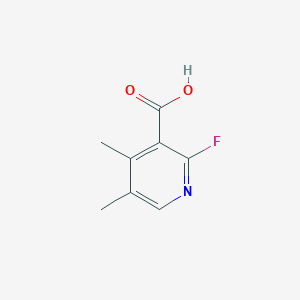
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

